Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
CAS No.: 102706-14-9
Cat. No.: VC20742604
Molecular Formula: C22H18O5
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102706-14-9 |
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Molecular Formula | C22H18O5 |
Molecular Weight | 362.4 g/mol |
IUPAC Name | methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate |
Standard InChI | InChI=1S/C22H18O5/c1-24-18-13-15(21(23)25-2)14-19-20(18)27-22(26-19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-14H,1-2H3 |
Standard InChI Key | WVRUKYMJAFHADO-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Canonical SMILES | COC1=CC(=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Chemical Structure and Properties
Structural Characteristics
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate features a benzodioxole core structure with several key substituents. The molecule contains:
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A benzodioxole (1,3-benzodioxole) core structure
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A methoxy group (-OCH₃) at position 7
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A methyl carboxylate group (-COOCH₃) at position 5
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Two phenyl groups at position 2 of the dioxole ring
This arrangement of functional groups creates a molecule with interesting chemical reactivity and physical properties. The presence of two phenyl groups at position 2 of the dioxole ring introduces significant steric bulk and likely influences the conformation and reactivity of the molecule .
Physical Properties
The physical properties of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate are summarized in the following table:
Property | Value |
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Molecular Formula | C₂₂H₁₈O₅ |
Molecular Weight | 362.375 g/mol |
Physical State | Solid (presumed based on properties) |
Density | 1.252 g/cm³ |
Boiling Point | 496°C at 760 mmHg |
Flash Point | 217.3°C |
Exact Mass | 362.115 |
Polar Surface Area (PSA) | 53.99 Ų |
Partition Coefficient (LogP) | 4.15430 |
Vapor Pressure | 5.6 × 10⁻¹⁰ mmHg at 25°C |
Index of Refraction | 1.605 |
The compound's relatively high boiling point (496°C) and low vapor pressure indicate low volatility under normal conditions. The moderate polar surface area (53.99 Ų) and LogP value of approximately 4.15 suggest that the compound has limited water solubility but good lipid solubility, which has implications for its potential biological activity and pharmacokinetic properties .
Chemical Properties
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate contains several reactive functional groups that define its chemical behavior:
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The methyl ester group is susceptible to hydrolysis, forming the corresponding carboxylic acid (7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid)
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The 1,3-dioxole ring can potentially undergo ring-opening reactions under certain conditions
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The methoxy group provides a site for potential demethylation reactions
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The two phenyl groups can participate in various aromatic substitution reactions
The compound's reactivity is primarily dictated by these functional groups, making it a versatile starting material for various chemical transformations. The methyl ester group, in particular, serves as a protected form of the carboxylic acid, allowing for controlled release of the free acid through hydrolysis reactions .
Synthesis and Preparation
More detailed information on its synthesis might be available in the referenced literature, including:
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Journal of Agricultural and Food Chemistry (2000, vol. 48, #6, p. 2276-2280)
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Chemical and Pharmaceutical Bulletin (vol. 38, #10, p. 2733-2736)
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Journal of the Chemical Society (p. 796, 811)
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Bioorganic and Medicinal Chemistry Letters (2004, vol. 14, #10, p. 2473-2476)
The search results indicate various purities of the compound reported in different studies, ranging from 92% to 96%, suggesting that different synthetic approaches or purification methods may yield varying results in terms of product purity .
Applications in Research
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate has found applications in various research fields, primarily serving as an intermediate in organic synthesis. The compound's unique structural features make it valuable for the development of more complex molecules with potential therapeutic applications.
One significant application appears to be its use as a precursor for the synthesis of 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid (CAS: 717131-59-4), which is obtained through the hydrolysis of the methyl ester group. This carboxylic acid derivative may have further applications in medicinal chemistry and drug development .
Metabolic Pathway and Derivatives
Hydrolysis to Carboxylic Acid
A well-documented chemical transformation of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is its hydrolysis to form 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid (CAS: 717131-59-4). This reaction typically involves the use of sodium hydroxide in methanol as reagents .
The reaction proceeds as follows:
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Nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester group
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Formation of a tetrahedral intermediate
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Collapse of the tetrahedral intermediate with expulsion of the methoxide leaving group
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Protonation of the resulting carboxylate anion to form the carboxylic acid
This hydrolysis reaction has been reported to proceed with high efficiency, achieving yields of up to 96%. The reaction conditions and high yield suggest that this transformation is well-optimized and can be reliably used for the preparation of the carboxylic acid derivative .
The resulting carboxylic acid (7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid) has a molecular formula of C₂₁H₁₆O₅ and a molecular weight of 348.3 g/mol. This derivative serves as a valuable intermediate in organic synthesis, particularly in the development of complex molecules with potential therapeutic applications .
Additional mentions in Chemical and Pharmaceutical Bulletin and the Journal of the Chemical Society further indicate the compound's relevance to pharmaceutical research and general organic chemistry. These multiple citations across different journals suggest a broad interest in this compound from various scientific disciplines .
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